molecular formula C8H7BrO4 B1338319 5-Bromo-2-hydroxy-3-methoxybenzoic acid CAS No. 35090-76-7

5-Bromo-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B1338319
CAS No.: 35090-76-7
M. Wt: 247.04 g/mol
InChI Key: VQCPZBYERTTWDS-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methoxybenzoic acid, also known as 5-bromo-2-hydroxybenzoic acid (5-BHB), is a naturally occurring organic compound found in several plants and bacteria. It is a derivative of benzoic acid and has a wide range of applications in the scientific research and medical fields. 5-BHB has been studied for its potential therapeutic applications, as well as its ability to act as a biosynthetic precursor for other compounds. In

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Research has identified bromophenol derivatives, including compounds closely related to 5-Bromo-2-hydroxy-3-methoxybenzoic acid, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against human cancer cell lines and microorganisms but found inactive. However, the study underlines the significance of natural sources in identifying potentially bioactive compounds (Zhao et al., 2004).

Photodynamic Therapy Applications

  • A novel zinc phthalocyanine compound, substituted with a derivative including this compound, has been synthesized. Its properties, such as high singlet oxygen quantum yield, make it promising for Type II photodynamic therapy applications, potentially offering a new avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Encapsulation for Flavor Release

  • This compound (vanillic acid) has been successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in food applications. This encapsulation technique points towards innovative ways to enhance food preservation and flavoring (Hong, Oh, & Choy, 2008).

Chemical Synthesis and Characterization

  • Various studies have focused on synthesizing derivatives and intermediates related to this compound for different applications. These include developing intermediates for pharmaceutical compounds and exploring their structural features and potential in synthesis pathways. The research demonstrates the compound's versatility and utility in organic synthesis and chemical research (Sharutin, Sharutina, & Senchurin, 2014).

Antioxidant Activity

  • Isolation and characterization studies have revealed bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These activities are significant for potential applications in food preservation and pharmaceuticals, highlighting the compound's role in combating oxidative stress (Li, Li, Gloer, & Wang, 2011).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It can cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust masks, eyeshields, and gloves .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCPZBYERTTWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544642
Record name 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35090-76-7
Record name 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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